2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidine-1-carbonyl group
Mechanism of Action
The compound’s mode of action would depend on its specific targets in the body. Generally, it would bind to these targets and modulate their activity, leading to changes at the cellular and molecular levels .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s size, polarity, and solubility can influence these properties .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions to form the pyrrolidine-1-carbonyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the pyrrolidine-1-carbonyl group, making it less complex.
N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide: Similar structure but without the 2,5-dimethyl substitution on the benzene ring.
Uniqueness
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is unique due to the combination of its sulfonamide group, pyrrolidine-1-carbonyl group, and 2,5-dimethyl substitution, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-6-15(2)18(13-14)25(23,24)20-17-9-7-16(8-10-17)19(22)21-11-3-4-12-21/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDBUSDVZWMUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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